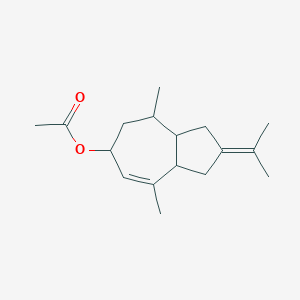

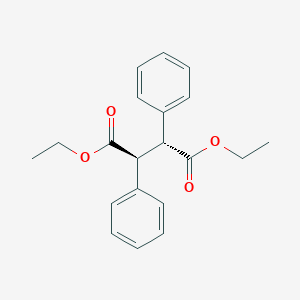

meso-2,3-Diphenyl-succinic acid diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Meso-2,3-Diphenyl-succinic acid diethyl ester is a chemical compound with the molecular formula C20H22O4 . It is used in scientific research and has potential applications in various fields.

Synthesis Analysis

The synthesis of similar compounds, such as succinic acid esters, involves the esterification of succinic acid with ethanol in an aqueous two-phase system composed of ethanol and salts . The extracted succinic acid is esterified with ethanol because its ester has different physico-chemical properties that aid in its purification . In a model experiment in the absence of water, succinic acid was successfully esterified with ethanol, and the kinetics obeyed a pseudo-first-order consecutive reaction .Chemical Reactions Analysis

The esterification of succinic acid using the ethanol-rich phase after the aqueous two-phase extraction was carried out . In the case of the ATPS having a high extractability, the conversion of succinic acid and the yield of the di-ester were relatively low due to the large amount of co-extracted water .Applications De Recherche Scientifique

Synthesis of Succinic Gemini Surfactants

The compound is used in the synthesis of succinic gemini surfactants . These surfactants were synthesized by oxidative coupling of enolates of fatty acid tert-butyl esters with copper(II) bromide followed by treatment with CF3COOH . The stereochemistry of the succinic geminis influences their monolayer behaviors at the air–water interface .

Effect on Monolayer Behaviors

The compound has a unique effect on monolayer behaviors at the air–water interface . meso-2,3-Bis (undecyl)succinic acid showed a unique isotherm where the surface pressure drastically decreased at A = 0.56 nm 2 ( Π = 21.9 mN m −1) regardless of compression rates and subphase temperatures .

3. Extraction and Esterification of Succinic Acid The compound is used in the extraction and esterification of succinic acid using aqueous two-phase systems composed of ethanol and salts . The extracted succinic acid is esterified with ethanol because its ester had different physico-chemical properties that helped in its purification .

Fabrication of Hydrogels

The compound is used as cross-linkers in the fabrication of 2-hydroxyethyl methacrylate (HEMA)-based hydrogels . The swelling of these hydrogels strongly depends on pH, macromer structure, and hydrogel composition .

Chelation of Heavy Metal Contaminants

The compound has been used to form a monolayer on Mg/Ti/Au micromotors to enhance the chelation of toxic heavy metal contaminants (Zn (II), Cd (II) and Pb (II)) from polluted aqueous solutions .

Synthesis of Monolayer-Protected Gold Clusters

The compound can be used as a reducing and stabilizing agent to synthesize monolayer-protected gold clusters .

Propriétés

IUPAC Name |

diethyl (2S,3R)-2,3-diphenylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-HDICACEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-2,3-Diphenyl-succinic acid diethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)